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Compound of Interest

Compound Name: 4-O-p-Coumaroylquinic acid

Cat. No.: B15595745

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and analysis of 4-O-p-
Coumaroylquinic acid in metabolomics studies. This document includes detailed
experimental protocols, quantitative data summaries, and visual diagrams of relevant pathways
and workflows to facilitate its application in research and development.

Introduction

4-O-p-Coumaroylquinic acid is a natural phenolic compound belonging to the
hydroxycinnamic acid derivative class. It is an ester formed between p-coumaric acid and
quinic acid.[1][2] This compound and its isomers, 3-O-p-coumaroylquinic acid and 5-O-p-
coumaroylquinic acid, are widely distributed in the plant kingdom, with notable presence in
coffee beans, fruits, and vegetables.[1][3] In metabolomics, 4-O-p-coumaroylquinic acid is
often studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties,
making it a compound of interest in drug discovery and nutraceutical development.[1][4] Its
identification and quantification are crucial for understanding plant defense mechanisms,
assessing food quality, and exploring potential therapeutic applications.[5][6][7][8]

Data Presentation

The following table summarizes the quantitative data of p-coumaroylquinic acid isomers found
in a metabolomics study of Pulmonaria officinalis aerial parts, comparing metabolite content
between spring and autumn extracts.
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Spring Extract Autumn Extract
Compound Isomer
(mg/g DW) (mgl/g DW)
-Coumaroylquinic 3-O-p-
P _ Y4 P o _ 0.1-0.36 0.1-0.36
acid coumaroylquinic acid
p-Coumaroylquinic 4-0O-p- ]
_ o _ Not Detected Minor Component
acid coumaroylquinic acid
p-Coumaroylquinic 5-O-p- ) N ) N
) o ) Tentatively Identified Tentatively Identified
acid coumaroylquinic acid

Data extracted from a study on Pulmonaria officinalis.[9] DW = Dry Weight.

Experimental Protocols
Sample Preparation for Plant Metabolomics

This protocol outlines the general steps for preparing plant samples for the analysis of phenolic
compounds like 4-O-p-coumaroylquinic acid.

a. Sample Collection and Harvesting:

e To halt enzymatic activity and preserve the metabolic profile, it is highly recommended to
immediately freeze fresh plant samples in liquid nitrogen or on dry ice upon harvesting.[10]

o For each experimental condition, a minimum of 3-5 biological replicates should be collected
to ensure statistical significance.[10]

b. Drying and Homogenization:

o Freeze-drying (lyophilization) is the preferred method for drying plant material as it minimizes
the degradation of heat-sensitive metabolites.[11]

 After drying, the plant material should be ground into a fine powder using a mortar and pestle
or a cryogenic grinder to ensure homogeneity.[12]

c. Metabolite Extraction:
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Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.[12]

Add 1.5 mL of a pre-chilled extraction solvent, such as 70-80% methanol in water.[12]
Methanol-water mixtures are effective for extracting a broad range of polar and semi-polar
metabolites, including phenolic compounds.

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

Sonicate the sample in an ultrasonic bath for 15-30 minutes at room temperature to enhance
cell disruption and extraction efficiency.[12]

Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet solid debris.[12]

Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be
re-extracted with another 1.0 mL of the extraction solvent, and the supernatants can be
combined.[12]

Filter the supernatant through a 0.22 pum syringe filter into an HPLC vial for LC-MS analysis.
[12]

If not for immediate analysis, store the extracts at -80°C to prevent degradation.[11]

LC-MS/MS Protocol for the Analysis of 4-O-p-
Coumaroylquinic Acid

This protocol provides a general framework for the liquid chromatography-tandem mass

spectrometry (LC-MS/MS) analysis of p-coumaroylquinic acid isomers.

a. Liquid Chromatography (LC) Conditions:

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 um particle size) is
commonly used for the separation of phenolic compounds.

Mobile Phase:
o A:0.1% formic acid in water

o B:0.1% formic acid in acetonitrile or methanol
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» Gradient Elution: A typical gradient would start with a low percentage of solvent B, gradually
increasing to elute the compounds of interest. An example gradient is: 0-2 min, 5% B; 2-15
min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.

» Flow Rate: 0.3 mL/min

« Injection Volume: 2-5 pL

e Column Temperature: 40°C

b. Mass Spectrometry (MS) Conditions:

 lonization Mode: Electrospray ionization (ESI) in negative mode is generally more sensitive
for phenolic compounds.[13]

e Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or Multiple Reaction
Monitoring (MRM) for targeted quantification.

e Mass Range: m/z 100-1000 for full scan.
e Key lons for p-Coumaroylquinic Acid ([M-H]~ at m/z 337):

o MS/MS Fragmentation: The isomers of p-coumaroylquinic acid can be distinguished by
their fragmentation patterns. For instance, 4-O-p-coumaroylquinic acid often shows a
characteristic fragment ion at m/z 173 (dehydrated quinic acid).[13] Other common
fragments include m/z 191 (quinic acid) and m/z 163 (p-coumaric acid).[13]

Visualizations
Biosynthesis Pathway of p-Coumaroylquinic Acids
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3. Homogenization
(Grinding)

4. Metabolite Extraction
(e.g., 80% Methanol)

5. Centrifugation

6. Supernatant Collection

7. LC-MS/MS Analysis

8. Data Processing
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9. Statistical Analysis
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10. Biomarker Identification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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